molecular formula C20H19N5O7 B10961307 5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

Cat. No.: B10961307
M. Wt: 441.4 g/mol
InChI Key: RBRHDPBIKXVKCM-MTJSOVHGSA-N
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Description

5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is a complex organic compound with a unique structure that includes a furoic acid core, a phenoxy methyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the furoic acid with the phenoxy methyl group. Common reagents used in these steps include hydrazine, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenoxy methyl group can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID involves its interaction with specific molecular targets. The nitro group and pyrazole moiety are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is unique due to its combination of a furoic acid core with a pyrazole moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N5O7

Molecular Weight

441.4 g/mol

IUPAC Name

5-[[4-[(Z)-C-methyl-N-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C20H19N5O7/c1-12(21-22-19(26)10-24-9-17(25(29)30)13(2)23-24)14-3-5-15(6-4-14)31-11-16-7-8-18(32-16)20(27)28/h3-9H,10-11H2,1-2H3,(H,22,26)(H,27,28)/b21-12-

InChI Key

RBRHDPBIKXVKCM-MTJSOVHGSA-N

Isomeric SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)N/N=C(/C)\C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NN=C(C)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O

Origin of Product

United States

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